molecular formula C9H11NO B073937 1-(2-Aminophenyl)propan-1-one CAS No. 1196-28-7

1-(2-Aminophenyl)propan-1-one

Cat. No. B073937
CAS RN: 1196-28-7
M. Wt: 149.19 g/mol
InChI Key: ISWMPZKCFGUBPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chalcone derivatives, including 1-(2-Aminophenyl)propan-1-one analogs, often involves the base-catalyzed Claisen-Schmidt condensation reaction. For instance, Salian et al. (2018) synthesized compounds by reacting 4-(propan-2-yl)benzaldehyde with substituted acetophenones, characterized by FT-IR, elemental analysis, and X-ray diffraction, showcasing a method that could potentially be adapted for 1-(2-Aminophenyl)propan-1-one (Salian et al., 2018).

Molecular Structure Analysis

The molecular structure of chalcone derivatives, closely related to 1-(2-Aminophenyl)propan-1-one, reveals distinct dihedral angles and intramolecular hydrogen bonding, contributing to their stability and reactivity. These structural features are crucial for understanding the chemical behavior and potential applications of these compounds (Salian et al., 2018).

Chemical Reactions and Properties

Bernas et al. (2015) studied the transformation of 1-(2-aminophenyl)propan-2-ol to 2-methylindoline, demonstrating the reactivity of closely related compounds under specific conditions, which can be insightful for understanding the chemical reactions involving 1-(2-Aminophenyl)propan-1-one (Bernas et al., 2015).

Scientific Research Applications

  • Catalysis : 1-(2-Aminophenyl)propan-2-ol, a related compound, undergoes transformation reactions under specific conditions, with applications in catalysis and material science. The study found that the transformation to 2-methylindoline was most effective with certain catalysts, indicating potential for industrial applications in catalysis and synthesis (Bernas et al., 2015).

  • Fluorescent Biomarkers : Derivatives synthesized from cardanol and glycerol, including 1-(2-Aminophenyl)propan-1-one analogs, have been investigated for use as fluorescent markers. These compounds exhibited low acute toxicity in various biological models, suggesting their potential as safe fluorescent markers for biodiesel quality monitoring and environmental health (Pelizaro et al., 2019).

  • Pharmaceutical Applications : Research on derivatives of 1-(2-Aminophenyl)propan-1-one, such as cathinones, has provided insight into their structural properties and potential applications in medicinal chemistry. Studies involving X-ray structures and computational analyses are crucial for understanding the pharmacological properties of these compounds (Nycz et al., 2011).

  • Corrosion Inhibition : Tertiary amines derived from 1-(2-Aminophenyl)propan-1-one and related compounds have been synthesized and tested as corrosion inhibitors for carbon steel. These studies are significant in the field of materials science and engineering for the development of effective corrosion inhibitors (Gao et al., 2007).

  • Antioxidant Activity : 2'-Aminochalcone derivatives, including those derived from 1-(2-Aminophenyl)propan-1-one, have been synthesized and tested for their antioxidant activity. These compounds have potential applications in pharmaceuticals and nutraceuticals due to their biological properties (Sulpizio et al., 2016).

Safety And Hazards

The safety information indicates that 1-(2-Aminophenyl)propan-1-one is a compound that requires careful handling . The signal word is “Warning” and the hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) .

properties

IUPAC Name

1-(2-aminophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWMPZKCFGUBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303921
Record name 1-(2-aminophenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminophenyl)propan-1-one

CAS RN

1196-28-7
Record name 1196-28-7
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Record name 1-(2-aminophenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminophenyl)propan-1-one
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Synthesis routes and methods I

Procedure details

2-Aminobenzonitrile (1 mmol) was disposed in anhydrous tetrahydrofuran (5 ml) is followed by adding ethylmagnesium bromide (10 equivalent weights) at 0° C. under nitrogen gas atmosphere and reacting for 4 hours to obtain a reaction product. The pH of the reaction product was adjusted to be in the range of 3 to 4 using 1N HCl, followed by partitioning using ethyl acetate and saturated NaHCO3 for three times. The ethyl acetate layer was collected and purified using a silica gel column (n-hexane/acetone=4:1), thereby obtaining [1-(2-aminophenyl)propan-1-one] (83.5 mg, yield 56%).
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Synthesis routes and methods II

Procedure details

A 2.0N solution of ethylmagnesium chloride in THF (100 ml) was cooled to 0° C. under nitrogen atmosphere, and thereto was added dropwise a solution of 2-cyanoaniline (7.90 g) in THF (65 ml) over a period of 50 minutes. The mixture was stirred at room temperature for 20 minutes, and refluxed for 3 hours. The reaction solution was cooled to 0° C., and thereto was added a 4N aqueous hydrochloric acid solution (80 ml) over a period of 40 minutes, and the mixture was further refluxed for 3 hours. The solvent in the reaction solution was evaporated under reduced pressure, and the resultant was added to a saturated aqueous sodium hydrogen carbonate solution for neutralization. The mixture was extracted three times with ethyl acetate, and the extract was washed with a saturated brine, dried over magnesium sulfate, and filtered. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column (hexane/ethyl acetate=8/1) to give 1-(2-aminophenyl)-1-propanone (6.78 g, 68%).
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7.9 g
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65 mL
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80 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
TL Hwang, WH Wang, TY Wang, HP Yu… - Bioorganic & Medicinal …, 2015 - Elsevier
Proteinase 3 (Pr3), and human neutrophil elastase (HNE) are two major neutrophilic serine proteases (NsPs) expressed in neutrophil azurophil granules. Emerging data suggest that …
Number of citations: 41 www.sciencedirect.com
S Chandrasekar, G Sekar - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
An efficient chemoselective domino oxidative homocoupling of 2-aminoaryl ketones in the presence of 2-iodoxybenzoic acid (IBX) for the synthesis of iminoquinone has been developed…
Number of citations: 13 pubs.rsc.org
K Kobayashi, Y Okamura, H Konishi - Synthesis, 2009 - thieme-connect.com
2-(1-Alkoxyalkyl)-4-alkylidene-4H-3, 1-benzoxazines are conveniently prepared by the reaction of 1-(2-isocyanophenyl) ethanones or 1-(2-isocyanophenyl) propan-1-ones with a vinyl …
Number of citations: 21 www.thieme-connect.com
X Jiang, X Xu, Y Lin, Y Yan, P Li, R Bai, Y Xie - Tetrahedron, 2018 - Elsevier
An efficient method for synthesis of oximes from aldehydes or ketones with N-hydroxyphthalimide or N-hydroxysuccinimide in water has been described. It is the first time to utilize NHPI …
Number of citations: 12 www.sciencedirect.com
A Douchez, E Billard, TE Hebert… - Journal of Medicinal …, 2017 - ACS Publications
Benzotriazepin-2-ones were designed to mimic the suggested bioactive γ-turn conformation of the Bip-Lys-Tyr tripeptide in Urocontrin ([Bip 4 ]URP), which modulates the urotensin II …
Number of citations: 18 pubs.acs.org
Q Li, J Liu, Y Wei, M Shi - The Journal of Organic Chemistry, 2019 - ACS Publications
A one-pot efficient synthetic approach for the rapid construction of spirocyclopenta[a]indene derivatives has been developed via an iodine-initiated cascade ring expansion and …
Number of citations: 5 pubs.acs.org
CM Counceller - 2010 - search.proquest.com
The following dissertation deals with two research projects. The first project describes an efficient metal-free synthesis of 1H-indazoles. Indazoles exhibit a diverse range of …
Number of citations: 2 search.proquest.com
S Ferrini, F Ponticelli, M Taddei - The Journal of Organic …, 2006 - ACS Publications
Different anilides derived from carboxylic acids and substituted anilines have been submitted to the photochemically induced Fries rearrangement giving the corresponding o-amino …
Number of citations: 36 pubs.acs.org
M Li, Z Wang, H Chen, Q Huang, W Zuo - Chem, 2023 - cell.com
Because most pharmacologically active receptors are inherently asymmetric, the introduction of asymmetry into molecules that can bind to such receptors is a central topic in modern …
Number of citations: 2 www.cell.com
G Kumaraswamy, MNV Sastry, N Jena, KR Kumar… - Tetrahedron …, 2003 - Elsevier
A novel enantioenriched-Ca complex was generated using low cost commercially available CaCl 2 and the potassium salt of (S)-6,6′-diphenylBINOL and its application to α,β-…
Number of citations: 56 www.sciencedirect.com

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